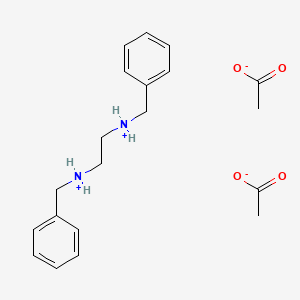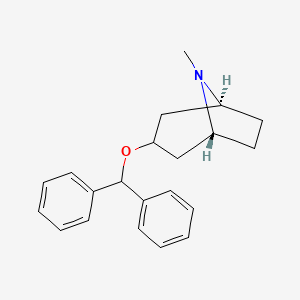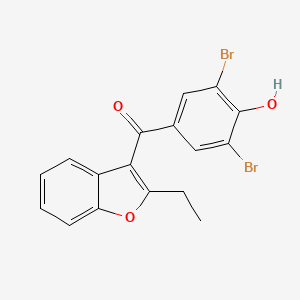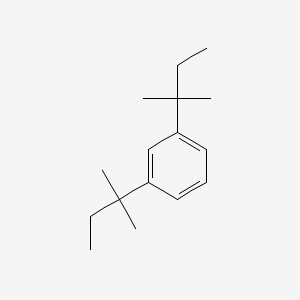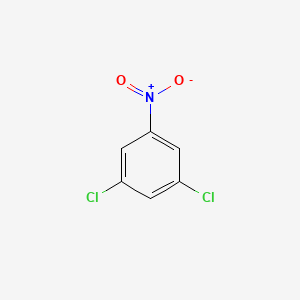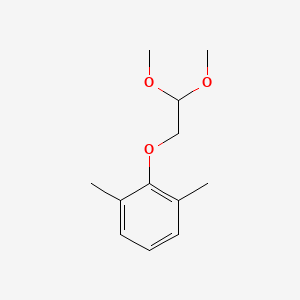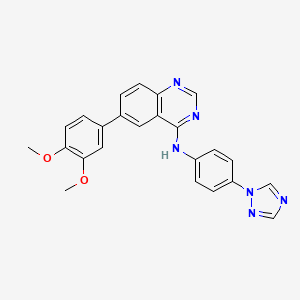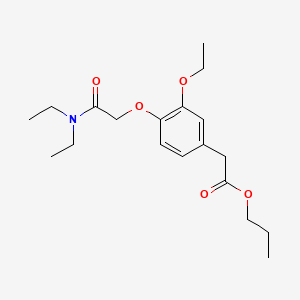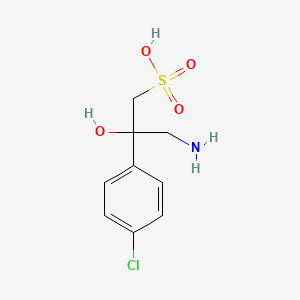
2-Hydroxysaclofen
Overview
Description
2-Hydroxysaclofen is a compound known for its role as a gamma-aminobutyric acid type B receptor antagonist. It is an analogue of saclofen and has been reported to be more potent than saclofen . The compound is characterized by its chemical formula C9H12ClNO4S and a molar mass of 265.71 g/mol .
Preparation Methods
The synthesis of 2-Hydroxysaclofen involves several steps, typically starting with the chlorination of benzene derivatives followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
2-Hydroxysaclofen undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
2-Hydroxysaclofen has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving gamma-aminobutyric acid type B receptors to understand their role in cellular signaling.
Mechanism of Action
2-Hydroxysaclofen exerts its effects by binding to gamma-aminobutyric acid type B receptors, selectively targeting the S-enantiomer of the receptor. This binding inhibits the receptor’s activity, leading to various physiological effects such as the modulation of neurotransmitter release and hormone secretion .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxysaclofen include:
Saclofen: Another gamma-aminobutyric acid type B receptor antagonist, but less potent than this compound.
Baclofen: An agonist of the gamma-aminobutyric acid type B receptor, used clinically as a muscle relaxant.
This compound is unique due to its higher potency and selective binding to the S-enantiomer of the gamma-aminobutyric acid type B receptor, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-3-1-7(2-4-8)9(12,5-11)6-16(13,14)15/h1-4,12H,5-6,11H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMZVIMANOCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(CS(=O)(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922408 | |
| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117354-64-0 | |
| Record name | 2-Hydroxysaclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117354-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxysaclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117354640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-(4-chlorophenyl)-2-hydroxypropane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxysaclofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYSACLOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5IFR0UF10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 2-Hydroxysaclofen?
A1: this compound acts as a potent antagonist of γ-aminobutyric acid type B (GABAB) receptors. [, , , , , , , , ] These receptors are metabotropic G protein-coupled receptors found throughout the central and peripheral nervous systems. [, ]
Q2: How does this compound interact with GABAB receptors?
A2: this compound competitively binds to the GABAB receptor, preventing the endogenous ligand, γ-aminobutyric acid (GABA), from binding and activating the receptor. [, , , ] This antagonistic action inhibits the downstream signaling cascade associated with GABAB receptor activation.
Q3: What are the downstream effects of this compound's antagonism of GABAB receptors?
A3: By blocking GABAB receptors, this compound prevents GABA-mediated inhibition of neuronal activity. [, , , , , ] This can lead to a variety of effects depending on the brain region and neuronal circuits involved. Some observed effects include:
- Increased neurotransmitter release: GABAB receptors typically inhibit the release of various neurotransmitters. This compound can increase the release of dopamine, acetylcholine, and glutamate in specific brain regions. [, , , ]
- Modulation of neuronal excitability: Blocking GABAB receptors can enhance neuronal excitability and potentially contribute to changes in behavioral responses. [, , , , ]
- Alterations in physiological processes: Studies have shown that this compound can influence various physiological processes, including blood pressure regulation, stress response, and pain perception. [, , ]
Q4: Are there any differences in the sensitivity of GABAB receptors to this compound across different brain regions?
A4: Research suggests that GABAB receptors in different brain regions may exhibit varying sensitivities to this compound. For instance, studies have reported differing effects of this compound on GABAB receptor-mediated responses in the hippocampus, thalamus, and ventrolateral medulla. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H13ClNO5S. It has a molecular weight of 293.73 g/mol.
Q6: How does the structure of this compound contribute to its GABAB receptor antagonism?
A6: The specific structural features of this compound, such as the presence of the hydroxyl group at the 2-position of the saclofen molecule, are crucial for its interaction with the GABAB receptor binding site and its antagonistic activity.
Q7: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?
A7: Yes, several studies have explored the SAR of this compound and its analogues. Modifications to the phenyl ring, the hydroxyl group, and the sulfonic acid moiety have been shown to influence its affinity for GABAB receptors and its antagonistic potency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


